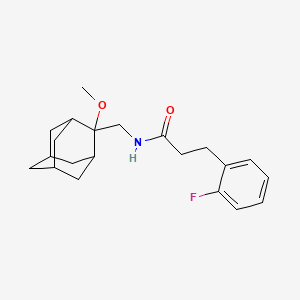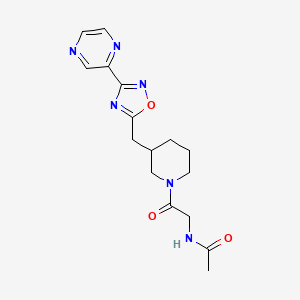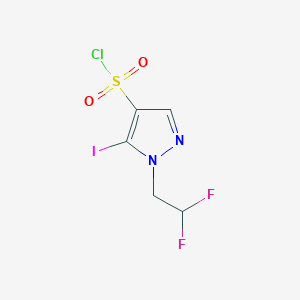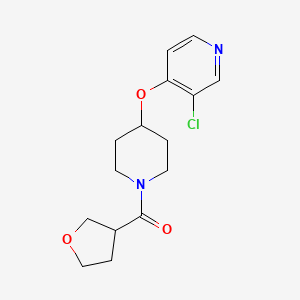![molecular formula C26H27N5O5 B2548635 8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886901-48-0](/img/no-structure.png)
8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" belongs to a class of chemicals known as imidazo[2,1-f]purinones. These compounds have been studied for their potential as A(3) adenosine receptor antagonists, which are of interest due to their selective binding and the therapeutic implications for various diseases .
Synthesis Analysis
The synthesis of related imidazo[2,1-f]purinones involves the use of a xanthine core and explores the effects of substitutions at the 1-, 3-, and 8-positions of the molecule. These modifications aim to enhance the potency and hydrophilicity of the compounds. A novel route to imidazoles, which are key intermediates in the synthesis of purines, has been developed and could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
Docking and 3D-QSAR studies have been conducted to understand the A(3) binding disposition of imidazo[2,1-f]purinones. These studies help in identifying the structural features that are crucial for receptor affinity and selectivity. Substituents at specific positions, such as the 7-position, have been found to be essential for receptor affinity, particularly towards the serotoninergic and dopaminergic receptors .
Chemical Reactions Analysis
The chemical reactivity of imidazo[2,1-f]purinones can be inferred from studies on similar compounds. For instance, photochemical nucleophilic substitution reactions involving related imidazole derivatives have been observed to yield mixtures of isomers. These reactions demonstrate unusual directing effects in the photoexcited state, which could be relevant for understanding the reactivity of the compound .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione" are not detailed in the provided papers, the general properties of imidazo[2,1-f]purinones can be deduced. These compounds are designed to be more hydrophilic and to possess higher potency as A(3) adenosine receptor antagonists. The presence of various substituents can also affect the solubility, stability, and overall pharmacokinetic profile of these molecules .
Applications De Recherche Scientifique
Synthesis and Preliminary Pharmacological Evaluation
Research has highlighted the synthesis of N-8-arylpiperazinylpropyl derivatives of imidazo[2,1-f]purine-2,4-dione derivatives, showing potential anxiolytic-like and antidepressant activities in preclinical studies. These findings suggest that compounds with the imidazo[2,1-f]purine core might offer promising leads for developing new therapeutic agents with anxiolytic or antidepressant properties (Zagórska et al., 2009).
Structure-Activity Relationships and Molecular Studies
Further investigations into arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have been conducted to evaluate their affinity for serotoninergic and dopaminergic receptors. These studies have identified compounds with significant potential as antidepressant and anxiolytic agents, highlighting the critical role of substituents in enhancing receptor affinity and selectivity (Zagórska et al., 2015).
Receptor Affinity and Enzyme Activity
The exploration of octahydro- and dimethoxyisoquinolinyl-alkyl derivatives of imidazo- and pyrimidino[2,1-f]purines has revealed compounds with notable activity against serotonin and dopamine receptors, as well as phosphodiesterases. These findings underscore the therapeutic potential of such compounds in neuropsychiatric disorders (Zagórska et al., 2016).
Antiviral and Antihypertensive Activity
Research has also been directed towards synthesizing 7,8-polymethylenepurine derivatives, investigating their antiviral and antihypertensive activities. This suggests a broader spectrum of potential therapeutic applications for imidazo[2,1-f]purine derivatives beyond their neuropsychiatric effects (Nilov et al., 1995).
Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione' involves the condensation of 2-ethoxyethylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine. The imine is then reacted with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione in the presence of a reducing agent to yield the final product.", "Starting Materials": [ "2,5-dimethoxybenzaldehyde", "2-ethoxyethylamine", "1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione", "Reducing agent" ], "Reaction": [ "Step 1: Condensation of 2-ethoxyethylamine with 2,5-dimethoxybenzaldehyde to form the corresponding imine.", "Step 2: Reduction of the imine with a reducing agent to yield the intermediate.", "Step 3: Reaction of the intermediate with 1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione to form the final product." ] } | |
Numéro CAS |
886901-48-0 |
Nom du produit |
8-(2,5-dimethoxyphenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione |
Formule moléculaire |
C26H27N5O5 |
Poids moléculaire |
489.532 |
Nom IUPAC |
6-(2,5-dimethoxyphenyl)-2-(2-ethoxyethyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H27N5O5/c1-5-36-14-13-29-24(32)22-23(28(2)26(29)33)27-25-30(22)16-20(17-9-7-6-8-10-17)31(25)19-15-18(34-3)11-12-21(19)35-4/h6-12,15-16H,5,13-14H2,1-4H3 |
Clé InChI |
XOPXZTSOROVTET-UHFFFAOYSA-N |
SMILES |
CCOCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)OC)OC)C5=CC=CC=C5)N(C1=O)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)butyramide](/img/structure/B2548552.png)

![3-Benzyl-3-azaspiro[bicyclo[3.2.1]octane-8,2'-[1,3]dioxolane] hydrochloride](/img/structure/B2548558.png)

![7-Fluoro-3-[[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2548561.png)
![N-[1-methyl-3-(4-methylphenyl)-4-oxoquinolin-2-yl]acetamide](/img/structure/B2548562.png)



![2-Chloro-N-[(5-thiophen-2-yl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B2548568.png)
![N-(2-chlorobenzyl)-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2548569.png)
![N-benzyl-1-{[4-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)phenyl]sulfonyl}-N-methylpiperidine-4-carboxamide](/img/structure/B2548570.png)
![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}-1-(cyanomethyl)ethyl 3-(trifluoromethyl)benzenecarboxylate](/img/structure/B2548573.png)
